Deacetylipecoside

Description

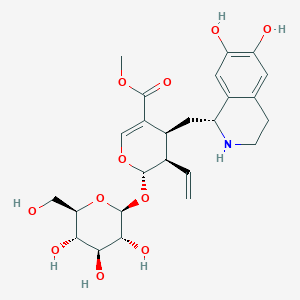

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C25H33NO11 |

|---|---|

Poids moléculaire |

523.5 g/mol |

Nom IUPAC |

methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |

Clé InChI |

MTAVTRZTGFLKSC-MDXCLUIBSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérique |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canonique |

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Origine du produit |

United States |

Natural Occurrence and Biosynthetic Origin

Deacetylipecoside is formed through the condensation of dopamine (B1211576) and secologanin (B1681713). This reaction can yield two epimers: the (S)-deacetylisoipecoside and the (R)-deacetylipecoside. These epimers represent a critical divergence in the biosynthetic pathway, leading to different classes of alkaloids.

Distribution and Accumulation in Medicinal Plant Species

This compound and its derivatives are primarily found in specific genera of the Rubiaceae and Alangiaceae families.

Carapichea ipecacuanha, commonly known as ipecac, is a well-documented source of isoquinoline (B145761) alkaloids. The roots of this plant are particularly rich in these compounds, which have a long history of use in traditional medicine. This compound is a key intermediate in the formation of the principal alkaloids found in this species. The biosynthesis of these medicinally important compounds, such as emetine (B1671215) and cephaeline (B23452), originates from the condensation of dopamine and secologanin to form this compound and its (S)-epimer.

The genus Alangium is another significant source of alkaloids derived from this compound. Specifically, Alangium lamarckii has been a subject of study for the isolation and characterization of various alkaloids, including those biosynthetically linked to this compound. Research has led to the purification and characterization of this compound synthase (DIS), the enzyme responsible for catalyzing the formation of the (R)-epimer of this compound, from the leaves of Alangium lamarckii. Alangium salviifolium also contains a variety of bioactive compounds, including alkaloids, flavonoids, and glycosides, indicating a complex phytochemical profile that likely involves this compound-derived pathways.

Role as a Precursor to Structurally Diverse Ipecac Alkaloids

This compound stands at a crucial metabolic crossroads, directing the flow of biosynthesis towards either the ipecac alkaloids like protoemetine (B1220032), emetine, and cephaeline, or the glucosylated alkaloids such as ipecoside (B1585364) and alangiside (B1203496).

Linkage to Protoemetine and Related Alkaloids (e.g., Emetine, Cephaeline)

The (S)-epimer, N-deacetylisoipecoside, is channeled towards the production of the classic ipecac alkaloids. This pathway involves a series of enzymatic reactions including O-methylation, deglucosylation, and reduction to form protoemetine. Protoemetine then undergoes a condensation reaction with another molecule of dopamine to yield 7'-O-demethylcephaeline. Subsequent methylation steps, specifically a 7'-O-methylation, produce cephaeline, which can be further methylated at the 6'-O-position to form emetine.

| Precursor | Intermediate(s) | Final Alkaloid(s) |

| N-deacetylisoipecoside (S-epimer) | Protoemetine, 7'-O-demethylcephaeline | Cephaeline, Emetine |

Precursor for Glucosylated Alkaloids (e.g., Ipecoside, Alangiside)

In contrast, the (R)-epimer, this compound, serves as the precursor for glucosylated alkaloids. This biosynthetic route leads to the formation of compounds like ipecoside and alangiside. Ipecoside has been reported in Carapichea ipecacuanha, while alangiside is found in species of the Alangium genus. The enzyme this compound synthase (DIS) specifically catalyzes the formation of the (R)-deacetylipecoside necessary for the synthesis of these tetrahydroisoquinoline monoterpene glucosides.

| Precursor | Resulting Glucosylated Alkaloid(s) |

| This compound (R-epimer) | Ipecoside, Alangiside |

Biosynthetic Pathway Elucidation of Deacetylipecoside and Its Metabolites

Initial Condensation Reactions Forming Deacetylipecoside

The formation of this compound is initiated by the condensation of an amine and an aldehyde, a reaction central to the biosynthesis of numerous alkaloids. This crucial step sets the stage for the creation of the tetrahydroisoquinoline skeleton characteristic of ipecac alkaloids.

Substrate Involvement: Dopamine (B1211576) and Secologanin (B1681713)

The biosynthesis of this compound begins with the condensation of dopamine and secologanin. Dopamine, a well-known neurotransmitter, serves as the amine component, providing the foundational isoquinoline (B145761) structural motif. Secologanin, a complex iridoid glucoside derived from the terpenoid pathway, acts as the aldehyde partner in this reaction. The coupling of these two distinct precursors from different metabolic origins highlights the convergent nature of ipecac alkaloid biosynthesis.

Characterization of the Pictet-Spengler Reaction in Ipecac Alkaloid Biosynthesis

The condensation of dopamine and secologanin proceeds via a Pictet-Spengler reaction. This well-established organic reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. In the biosynthesis of ipecac alkaloids, this reaction leads to the formation of the tetrahydroisoquinoline ring system. The electrophilicity of the iminium ion, formed from the condensation of dopamine and the aldehyde function of secologanin, is the driving force for the ring closure. While this reaction can occur non-enzymatically, in biological systems, it is often facilitated by enzymes to ensure efficiency and stereochemical control. In the context of ipecac alkaloid biosynthesis, both enzymatic and non-enzymatic Pictet-Spengler condensations have been considered. The enzyme responsible for catalyzing this specific reaction is this compound Synthase (DIS). nih.gov

Stereochemical Outcomes and Diastereomeric Formation (1βR-Deacetylipecoside vs. 1αS-Deacetylisoipecoside)

The Pictet-Spengler reaction between dopamine and secologanin results in the formation of a new chiral center at the C-1 position of the tetrahydroisoquinoline ring. This leads to the production of two diastereomers: 1βR-deacetylipecoside and 1αS-deacetylisoipecoside. The stereochemical configuration at this position is crucial as it dictates the subsequent metabolic fate of the molecule. The formation of these two epimers can be influenced by whether the reaction proceeds enzymatically or non-enzymatically. While a non-enzymatic reaction might yield a mixture of both diastereomers, the presence of an enzyme like this compound Synthase can introduce a high degree of stereoselectivity, favoring the formation of one epimer over the other.

Enzymology of this compound Formation

The enzymatic catalysis of this compound formation is pivotal for the efficient and stereospecific synthesis of this key intermediate. The primary enzyme implicated in this process is this compound Synthase.

Purification and Characterization of this compound Synthase (DIS)

This compound Synthase (DIS) has been successfully purified and characterized from the leaves of Alangium lamarckii, a plant known to produce ipecac alkaloids. nih.gov The purification process involved a 570-fold enrichment of the enzyme, allowing for a detailed investigation of its molecular and catalytic properties. nih.gov

Studies on the purified this compound Synthase from Alangium lamarckii have revealed several key molecular and enzymatic characteristics. The enzyme is a single polypeptide with a molecular weight of approximately 30,000 Daltons. nih.gov

The enzymatic activity of DIS is influenced by environmental factors such as pH and temperature. The optimal pH for the enzyme's activity was found to be 7.5, and the optimal temperature is 45°C. nih.gov These parameters suggest that the enzyme functions efficiently under physiological conditions within the plant cell.

Kinetic analysis of DIS has provided insights into its substrate affinity. The apparent Michaelis constants (Km) for dopamine and secologanin were determined to be 0.7 mM and 0.9 mM, respectively. nih.gov These values indicate the substrate concentrations at which the enzyme reaches half of its maximum velocity, providing a measure of the enzyme's affinity for its substrates.

| Parameter | Value |

| Molecular Weight | 30,000 Da nih.gov |

| Optimal pH | 7.5 nih.gov |

| Optimal Temperature | 45°C nih.gov |

| Km (Dopamine) | 0.7 mM nih.gov |

| Km (Secologanin) | 0.9 mM nih.gov |

Substrate Specificity and Catalytic Mechanism

Recent groundbreaking research has provided compelling evidence that the initial Pictet-Spengler reaction in ipecac alkaloid biosynthesis is a non-enzymatic process. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov This reaction involves the condensation of dopamine and the monoterpenoid secologanin. Dopamine, being a highly activated substrate, readily undergoes this reaction under mild acidic conditions without the need for a specific enzyme to catalyze the formation of the tetrahydroisoquinoline scaffold. researchgate.net

The non-enzymatic nature of this condensation is a pivotal finding, as it explains the formation of both the 1α(S) and 1β(R) stereoisomers, N-deacetylisoipecoside and N-deacetylipecoside, respectively. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov Unlike enzyme-catalyzed reactions which are typically stereospecific, this spontaneous chemical reaction is non-stereoselective, yielding a mixture of both epimers. researchgate.net The plant then utilizes both stereoisomers in divergent downstream pathways. researchgate.netbiorxiv.org The 1α(S)-epimer, deacetylisoipecoside (B1197507), is the precursor for the pharmacologically significant alkaloids cephaeline (B23452) and emetine (B1671215), while the 1β(R)-epimer, this compound, is shunted towards the synthesis of ipecoside (B1585364). nih.gov

Challenges in Characterization of Deacetylisoipecoside Synthase (DIIS)

The primary challenge that has historically hindered the characterization of a specific Deacetylisoipecoside Synthase (DIIS) is the emerging evidence that such an enzyme may not be involved in the initial condensation step in P. ipecacuanha. researchgate.net For years, researchers sought to identify and isolate an enzyme analogous to strictosidine (B192452) synthase in indole (B1671886) alkaloid biosynthesis. However, studies were unable to demonstrate enzymatic activity in C. ipecacuanha that influenced the rate or stereoselectivity of the reaction between dopamine and secologanin. researchgate.net

This difficulty in identifying a dedicated synthase is now understood to be a direct consequence of the reaction's non-enzymatic and non-stereoselective nature. researchgate.net The plant appears to capitalize on the inherent reactivity of dopamine, which facilitates a spontaneous Pictet-Spengler reaction. researchgate.net Therefore, the "challenge" was the search for a catalyst for a reaction that proceeds efficiently without one. This highlights a fascinating evolutionary strategy where the plant leverages fundamental chemical reactivity rather than evolving a specific enzyme for this key biosynthetic step.

Comparative Analysis with Related Pictet-Spenglerases (e.g., Strictosidine Synthase, Norcoclaurine Synthase)

The initial step in ipecac alkaloid formation presents a stark contrast to other well-characterized Pictet-Spengler reactions in plant alkaloid biosynthesis, which are catalyzed by specific enzymes.

| Feature | This compound/Deacetylisoipecoside Formation (P. ipecacuanha) | Strictosidine Synthase (STR) | Norcoclaurine Synthase (NCS) |

| Catalyst | Non-enzymatic | Enzyme-catalyzed | Enzyme-catalyzed |

| Stereoselectivity | Non-stereoselective (produces both 1α(S) and 1β(R) epimers) | Highly stereoselective (produces only 3α(S)-strictosidine) nih.gov | Highly stereoselective researchgate.netacs.org |

| Substrates | Dopamine, Secologanin | Tryptamine, Secologanin nih.gov | Dopamine, 4-hydroxyphenylacetaldehyde (4-HPAA) researchgate.netacs.org |

| Significance | Utilizes the inherent chemical reactivity of dopamine, creating two distinct downstream pathways from a single non-selective reaction. researchgate.net | A key control point in the biosynthesis of over 2,000 monoterpenoid indole alkaloids, ensuring the correct stereochemistry for all subsequent products. nih.gov | The committed step in the biosynthesis of all benzylisoquinoline alkaloids, a large and pharmacologically important class of compounds. researchgate.net |

This comparison underscores a fundamental difference in biosynthetic strategy. While pathways leading to monoterpenoid indole and benzylisoquinoline alkaloids rely on precise enzymatic control to establish the correct stereochemistry from the outset, the ipecac alkaloid pathway in P. ipecacuanha embraces a non-selective chemical reaction and subsequently sorts the resulting stereoisomers into different metabolic fates. researchgate.netnih.gov

Enzymatic Transformations Downstream of this compound

Following the initial non-enzymatic condensation, the resulting N-deacetyl(iso)ipecoside molecules are modified by a series of specific enzymes.

Role of O-Methyltransferases (e.g., IpeOMT1, IpeOMT2, IpeOMT3)

Three distinct O-methyltransferases (OMTs), designated IpeOMT1, IpeOMT2, and IpeOMT3, are responsible for all the O-methylation reactions in the biosynthesis of ipecac alkaloids. nih.govnih.gov These enzymes exhibit specific, yet sometimes overlapping, substrate preferences that dictate the methylation patterns of the various alkaloid intermediates.

The pathway to emetine branches from N-deacetylisoipecoside, which undergoes 6-O-methylation primarily by IpeOMT1. nih.gov Following further modifications and a second condensation with dopamine, sequential O-methylations by IpeOMT2 and IpeOMT1 lead to the formation of cephaeline and finally emetine. nih.gov Specifically, IpeOMT3 is thought to methylate the 7-hydroxy group of the isoquinoline skeleton of the aglycone before the formation of protoemetine (B1220032). nih.gov

The combined activities of these three enzymes can account for the diverse array of methylated ipecac alkaloids found in the plant. nih.govnih.gov

Table of O-Methyltransferase Substrate Preferences

| Enzyme | Primary Substrates | Product(s) | Role in Pathway |

| IpeOMT1 | N-deacetylisoipecoside, Cephaeline | 6-O-methyl-N-deacetylisoipecoside, Emetine | Key methylation in the main emetine pathway. nih.gov |

| IpeOMT2 | 7'-O-demethylcephaeline | Cephaeline | Penultimate step in emetine biosynthesis. nih.gov |

| IpeOMT3 | Aglycone intermediate | 7-O-methylated aglycone | Methylation prior to protoemetine formation. nih.gov |

Activity of β-D-Glucosidases (e.g., IpeGlu1) in Ipecac Alkaloid Metabolism

A crucial step in the biosynthesis of emetine is the removal of the glucose moiety from the monoterpenoid-tetrahydroisoquinoline intermediate. This hydrolysis is catalyzed by a specific β-D-glucosidase, IpeGlu1. nih.govresearchgate.net The recombinant IpeGlu1 enzyme shows a preference for hydrolyzing glucosidic ipecac alkaloids. researchgate.net

Interestingly, IpeGlu1 lacks the strict stereospecificity seen in enzymes like strictosidine β-glucosidase. researchgate.net It can hydrolyze both 1α(S) and 1β(R) epimers, although it shows a preference for the 1β(R)-epimers. researchgate.net This lack of stereospecificity is significant, as only the deglucosylated aglycon of the 1α(S)-epimer (N-deacetylisoipecoside) is channeled towards emetine biosynthesis. nih.gov

The enzyme's activity is also affected by the methylation status of the substrate. While 6-O-methyl derivatives are hydrolyzed efficiently, activity is very low towards 7-O-methyl and 6,7-O,O-dimethyl derivatives. researchgate.net This suggests that 6-O-methylation, catalyzed by IpeOMT1, likely occurs before the deglucosylation step by IpeGlu1 in the emetine pathway. researchgate.net

Table of IpeGlu1 Substrate Activity

| Substrate | Relative Activity | Implication for Biosynthesis |

| N-deacetylisoipecoside (1α(S)-epimer) | Active | Allows for the formation of the aglycone precursor to emetine. nih.govresearchgate.net |

| N-deacetylipecoside (1β(R)-epimer) | Preferred over 1α(S)-epimer | Suggests a need for compartmentalization to prevent premature hydrolysis of ipecoside precursors. researchgate.net |

| 6-O-methyl derivatives | Efficiently hydrolyzed | Supports the hypothesis that 6-O-methylation precedes deglucosylation in the emetine pathway. researchgate.net |

| 7-O-methyl derivatives | Extremely poor activity | Indicates that 7-O-methylation likely occurs after the deglucosylation step. researchgate.net |

| Terpenoid-indole alkaloid glucosides | Poor or no activity | Demonstrates the high specificity of IpeGlu1 for ipecac alkaloid structures. researchgate.net |

Subcellular Compartmentalization and Metabolic Channeling

The biosynthesis of ipecac alkaloids appears to be a spatially organized process within the plant cell, involving multiple compartments. nih.govmpg.de There is a notable discrepancy in the localization of the biosynthetic enzymes and their substrates. The O-methyltransferases (IpeOMTs) and the β-D-glucosidase (IpeGlu1) have been shown to be localized in the cytosol. nih.gov In contrast, their substrates, the glucosylated alkaloids N-deacetylisoipecoside and N-deacetylipecoside, are thought to be synthesized and stored in the vacuole, similar to the precursor dopamine. nih.gov

This spatial separation necessitates a transport mechanism to move the alkaloid intermediates from the vacuole to the cytosol for subsequent enzymatic modification. This compartmentalization may play a crucial role in regulating the metabolic flux and preventing unwanted side reactions. For instance, the sequestration of N-deacetylipecoside (the preferred substrate of IpeGlu1) in the vacuole could protect it from premature hydrolysis, allowing it to be converted to ipecoside. researchgate.net

The coordination of these sequential reactions across different cellular compartments has led to the hypothesis of metabolic channeling , potentially through the formation of enzyme complexes or "metabolons". nih.govnih.gov A metabolon would bring the enzymes of the pathway into close proximity, facilitating the direct transfer of intermediates from one active site to the next. nih.gov This would enhance catalytic efficiency, prevent the diffusion of potentially unstable intermediates into the cellular environment, and protect them from competing metabolic pathways. nih.gov While direct evidence for a metabolon in ipecac alkaloid biosynthesis is still forthcoming, it represents a compelling model to explain the efficient and controlled production of these complex molecules. nih.govnih.govmpg.de

Methodologies for Biosynthetic Pathway Delineation

The elucidation of the biosynthetic pathway for this compound, a key intermediate in the formation of ipecac alkaloids, has been achieved through a combination of powerful biochemical and molecular biology techniques. These methodologies allow researchers to piece together the complex series of enzymatic reactions that convert simple primary metabolites into complex specialized molecules. The primary approaches include tracing the metabolic flow using labeled atoms, characterizing individual enzyme functions in controlled environments, and validating gene function through expression in foreign organisms.

Isotopic Tracer Experiments

Isotopic tracer studies are a foundational technique used to track the journey of atoms from precursor molecules into the final natural product, thereby revealing the metabolic building blocks. wikipedia.org This method involves feeding a producing organism, such as Alangium lamarckii or Carapichea ipecacuanha, with a precursor compound that has been enriched with a stable or radioactive isotope at a specific position. wikipedia.orgnih.gov The most commonly used stable isotopes in biosynthesis studies are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). nih.gov

For this compound, which is a monoterpenoid tetrahydroisoquinoline alkaloid, the pathway originates from two main branches: the shikimate pathway, producing dopamine, and the methylerythritol phosphate (B84403) (MEP) pathway, producing the iridoid monoterpene, secologanin.

Tracing the Dopamine Moiety: The dopamine portion of the molecule is derived from the amino acid L-tyrosine. kegg.jp Feeding experiments using L-tyrosine labeled with ¹³C or ¹⁵N would allow researchers to follow the incorporation of these labels into the isoquinoline ring system of this compound.

Tracing the Secologanin Moiety: The monoterpenoid portion, secologanin, is derived from the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Feeding the plant with labeled geraniol, a C10 precursor to secologanin, would demonstrate its incorporation into the terpenoid half of the final molecule.

After a period of incubation, the this compound and its metabolites are extracted and analyzed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov MS can detect the mass increase in the final molecule due to the incorporated isotope, confirming the precursor-product relationship. nih.gov NMR spectroscopy can pinpoint the exact location of the isotopic labels within the molecular structure, providing detailed insights into the reaction mechanisms and any atomic rearrangements that may have occurred. nih.gov This approach has been instrumental in confirming the fundamental precursors of the ipecac alkaloid family.

In vitro Enzymatic Assays

While tracer studies identify the precursors, in vitro enzymatic assays are essential for identifying and characterizing the specific enzymes that catalyze each step of the biosynthetic pathway. This method involves isolating a specific enzyme from the producing organism and studying its activity in a controlled laboratory setting, free from the complexities of the cellular environment.

A key step in this compound biosynthesis is the condensation of dopamine and secologanin. Research on extracts from Alangium lamarckii led to the purification and characterization of an enzyme named this compound synthase (DIS). nih.gov The enzyme was found to catalyze the Pictet-Spengler reaction between the two substrates to form the (R)-epimer of this compound. nih.gov However, more recent research suggests this crucial condensation step may proceed non-enzymatically in both C. ipecacuanha and A. salviifolium. biorxiv.orgsciety.orgbiorxiv.org

Despite the potential non-enzymatic nature of the initial condensation, the characterization of downstream enzymes is critical. For instance, in the broader ipecac alkaloid pathway, O-methyltransferases responsible for methylating the hydroxyl groups on the dopamine-derived portion of the molecule have been identified in Psychotria ipecacuanha. nih.gov These enzymes were produced as recombinant proteins and assayed in vitro to confirm their substrate specificity and determine their kinetic parameters. nih.gov Such assays typically measure the rate of product formation or substrate consumption under varying conditions (e.g., pH, temperature, substrate concentration) to understand the enzyme's catalytic efficiency and optimal operating environment. nih.gov

| Parameter | Value |

|---|---|

| Substrates | Dopamine, Secologanin |

| Apparent Km (Dopamine) | 0.7 mM |

| Apparent Km (Secologanin) | 0.9 mM |

| Optimal pH | 7.5 |

| Optimal Temperature | 45 °C |

| Substrate Specificity | High for Dopamine (Tyramine and Tryptamine not utilized) |

Genetic Complementation and Pathway Reconstitution in Heterologous Systems

The definitive confirmation of a gene's function in a biosynthetic pathway often comes from genetic complementation or pathway reconstitution in a heterologous host. frontiersin.org This powerful molecular genetics approach involves expressing the candidate gene(s) in an organism that does not naturally produce the compound of interest, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. frontiersin.org

The process begins with the identification of candidate genes, often through transcriptomic analysis (e.g., sequencing expressed sequence tags or ESTs) of the producing plant's tissues where the alkaloids accumulate. nih.gov Once a candidate gene is identified—for example, a gene encoding an enzyme like an O-methyltransferase or a glucosidase—it is cloned into an expression vector. This vector is then introduced into the heterologous host. whiterose.ac.uknih.gov

To test the gene's function, the engineered host is either fed the specific substrate for the enzyme or co-engineered to produce the substrate. For instance, to confirm the function of an O-methyltransferase involved in modifying this compound, the host expressing the candidate gene would be supplied with this compound. The culture medium and cell extracts are then analyzed for the presence of the expected methylated product. The successful conversion of the substrate to the product confirms the function of the enzyme encoded by the introduced gene. nih.gov

This strategy has been pivotal in elucidating large portions of complex alkaloid pathways. nih.govfrontiersin.org It allows researchers to validate the role of individual genes one by one and can ultimately be used to reconstruct an entire biosynthetic pathway in a microbial host, paving the way for the biotechnological production of valuable plant-derived compounds. frontiersin.org Furthermore, phylogenetic analysis of genes identified through these methods has revealed that the biosynthetic pathways for ipecac alkaloids in the distantly related plants C. ipecacuanha and A. salviifolium evolved independently through the recruitment of distinct enzymes to perform similar chemical transformations. biorxiv.orgsciety.org

Molecular Genetics and Regulatory Mechanisms

Identification and Cloning of Genes Encoding Deacetylipecoside Pathway Enzymes

The elucidation of the this compound biosynthetic pathway has been significantly advanced by modern molecular techniques that allow for the discovery and characterization of the enzymes involved.

The identification of genes responsible for the biosynthesis of ipecac alkaloids, including this compound, has largely been achieved through transcriptomic approaches. By analyzing the RNA expressed in tissues actively producing these compounds, researchers can pinpoint candidate genes encoding the necessary enzymes.

One of the early strategies involved the construction of a cDNA library from a Psychotria ipecacuanha (syn. Carapichea ipecacuanha) root culture known to efficiently produce ipecac alkaloids. nih.gov From this library, 1,050 expressed sequence tags (ESTs) were generated and sequenced. nih.gov Homology-based searches of these ESTs allowed for the identification of several candidate genes, including those encoding O-methyltransferases (OMTs) and a β-glucosidase, which are crucial for the pathway. nih.gov

More recently, deep transcriptome analysis using next-generation RNA sequencing (RNA-seq) has become the primary tool. nih.gov Researchers have generated comprehensive transcriptome datasets from various tissues of C. ipecacuanha and another ipecac alkaloid-producing plant, Alangium salviifolium. researchgate.netbiorxiv.org This approach allows for a broader view of gene expression and facilitates more sophisticated analyses. A key strategy has been gene co-expression analysis. By identifying the expression patterns of known pathway genes, such as the previously discovered O-methyltransferases (e.g., CiDOMT1), scientists can search the transcriptome for other genes that are expressed in a similar manner across different tissues or conditions. biorxiv.orgbiorxiv.org This method assumes that genes involved in the same metabolic pathway are often co-regulated. This approach has successfully led to the identification of new candidate genes, including reductases, esterases, and a novel glucosidase, while also confirming the co-expression of genes involved in the synthesis of precursors like dopamine (B1211576) and secologanin (B1681713). biorxiv.org

Table 1: Key Enzyme Classes in Ipecac Alkaloid Biosynthesis Identified via Transcriptomics

| Enzyme Class | Identification Method | Plant Species | Function in Pathway |

|---|---|---|---|

| O-Methyltransferases (OMTs) | EST Analysis, RNA-seq, Co-expression | Carapichea ipecacuanha | Catalyze methylation steps |

| β-Glucosidase | EST Analysis, RNA-seq, Co-expression | Carapichea ipecacuanha | Deglycosylation of precursors |

| Reductases | RNA-seq, Co-expression Analysis | Carapichea ipecacuanha | Reduction reactions |

| Esterases | RNA-seq, Co-expression Analysis | Carapichea ipecacuanha | De-esterification step |

In many plant secondary metabolic pathways, the genes encoding the sequential enzymes are physically co-located on a chromosome, forming a biosynthetic gene cluster. This arrangement is thought to facilitate the co-inheritance and co-regulation of the pathway genes. However, despite the successful identification of several key genes in the this compound and ipecac alkaloid pathway, there have been no reports to date identifying a biosynthetic gene cluster for this pathway in either Carapichea ipecacuanha or Alangium salviifolium. The genes appear to be dispersed throughout the genome, a finding that has implications for the evolutionary origins and regulatory control of the pathway.

Transcriptional Regulation of Ipecac Alkaloid Biosynthesis

The production of this compound and other ipecac alkaloids is tightly controlled at the transcriptional level, ensuring that these compounds are synthesized in the correct tissues, at the appropriate developmental stages, and in response to specific environmental stimuli.

While specific transcription factors (TFs) that directly regulate the this compound pathway in C. ipecacuanha have not yet been functionally characterized, research on other plant alkaloid pathways provides a strong framework for understanding their likely regulation. Three major families of transcription factors—basic helix-loop-helix (bHLH), APETALA2/ethylene-responsive factor (AP2/ERF), and MYB—are known to be master regulators of secondary metabolism, often working in concert. nih.govmdpi.com

These TFs typically function by binding to specific recognition sites in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. A common feature of their regulation is responsiveness to the plant hormone jasmonate (JA), a key signaling molecule involved in plant defense against herbivores and pathogens. nih.govnih.gov For instance, in Catharanthus roseus, the AP2/ERF factor ORCA3 activates the expression of terpenoid indole (B1671886) alkaloid biosynthetic genes in a JA-responsive manner. nih.gov Similarly, bHLH transcription factors of the MYC type are central components of the JA signaling pathway that regulate nicotine (B1678760) biosynthesis in Nicotiana species. nih.gov Given that ipecac alkaloids also serve a defensive role, it is highly probable that a similar regulatory network involving bHLH, AP2/ERF, and MYB transcription factors governs the this compound pathway in response to JA signaling.

Table 2: Transcription Factor Families Implicated in Plant Alkaloid Biosynthesis

| Transcription Factor Family | Known Regulated Pathways | Common Inducing Signal | Putative Role in Ipecac Alkaloid Biosynthesis |

|---|---|---|---|

| bHLH (basic helix-loop-helix) | Nicotine, Terpenoid Indole Alkaloids, Isoquinoline (B145761) Alkaloids | Jasmonate (JA) | Likely involved in JA-mediated defense response and pathway activation |

| AP2/ERF | Nicotine, Terpenoid Indole Alkaloids | Jasmonate (JA), Ethylene | Potential regulator of biosynthetic genes in response to stress signals |

| MYB | Phenylpropanoids, Terpenoid Indole Alkaloids | Jasmonate (JA) | May act in combination with bHLH factors to control pathway expression |

The expression of this compound pathway genes is subject to strict developmental and environmental control. Metabolite profiling studies in C. ipecacuanha have shown that the accumulation of ipecac alkaloids is tissue-specific, with the highest concentrations found in young leaves and underground organs like rhizomes. biorxiv.orgbioengineer.org This distribution pattern strongly implies that the biosynthetic genes are most highly expressed in these specific tissues, reflecting a developmental regulation strategy that concentrates these defensive compounds in the most valuable or vulnerable parts of the plant. This is a common pattern observed in other plant defense systems. researchgate.netresearchgate.net

Environmental cues, particularly those related to stress, are also critical regulators. The involvement of the jasmonate signaling pathway is a key mechanism through which plants translate environmental stress, such as insect feeding, into a chemical defense response. nih.govmdpi.com The induction of alkaloid biosynthesis by JA is a well-documented phenomenon. nih.govsemanticscholar.org Therefore, it is expected that environmental factors that trigger JA production, such as herbivory or mechanical wounding, would lead to the upregulation of this compound pathway genes and the subsequent accumulation of ipecac alkaloids as a protective measure.

Chemical Synthesis and Analog Generation

Strategies for Total Synthesis of Deacetylipecoside

The total synthesis of this compound hinges on the construction of its core tetrahydroisoquinoline skeleton. The primary biosynthetic blueprint for this process, the Pictet-Spengler reaction, also serves as a foundational strategy in laboratory synthesis. This key reaction involves the condensation of dopamine (B1211576) and the glucosylated monoterpene secologanin (B1681713). researchgate.netnih.gov While this condensation can proceed non-enzymatically under weakly acidic conditions, achieving control over the resulting stereochemistry is a central challenge in developing a total synthesis. nih.gov

A critical aspect of this compound synthesis is controlling the stereochemistry at the C-1 position of the isoquinoline (B145761) ring. The Pictet-Spengler condensation of dopamine and secologanin can produce two diastereomers: N-deacetylipecoside, which has the (1βR) configuration, and its epimer, N-deacetylisoipecoside, with the (1αS) configuration. researchgate.netnih.gov In nature, this stereoselectivity is precisely controlled by distinct enzymes; this compound synthase (DIS) specifically forms the (R)-enantiomer. core.ac.ukucl.ac.uk

The development of stereoselective chemical methodologies aims to replicate this control. iupac.org A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org The challenge for chemists is to devise reaction conditions or catalysts that favor the formation of the desired (1βR) isomer over the (1αS) epimer, mimicking the efficiency of the natural enzymatic process. ucl.ac.uk The use of biocatalysts, such as purified or engineered Pictet-Spenglerase enzymes, is an increasingly explored alternative to traditional organic synthesis, offering high stereoselective and regioselective control under mild conditions. researchgate.netucl.ac.uk

The construction of the this compound scaffold is centered on the Pictet-Spengler reaction, a classic and powerful tool in alkaloid synthesis. core.ac.uk This reaction involves the condensation of a β-arylethylamine (dopamine) with an aldehyde (secologanin) to form an iminium ion intermediate, which then undergoes an intramolecular cyclization to create the tetrahydroisoquinoline core. core.ac.uk

Beyond this core reaction, the synthesis of complex alkaloids often employs a wide range of advanced organic reactions. vanderbilt.eduwordpress.com While specific applications to this compound are not extensively documented in isolation, strategies used for other complex alkaloids are relevant. These can include:

Palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling, for constructing biaryl linkages found in related alkaloid structures. researchgate.net

Oxidation and Reduction Reactions to modify functional groups. For instance, Collins oxidation or the use of pyridinium (B92312) chlorochromate (PCC) are standard methods for oxidizing alcohols to aldehydes or ketones without over-oxidation. rushim.ru

Rearrangement reactions , which can be used to construct complex carbocyclic frameworks. masterorganicchemistry.com

Biocatalytic reactions , such as the Baeyer-Villiger oxidation, which can establish key stereochemistry in a concise manner during the synthesis of related alkaloids. nih.gov

These advanced reactions provide the tools necessary to build complex precursors and modify intermediates en route to the final this compound target.

Semi-Synthetic Approaches Utilizing Natural Precursors

Semi-synthesis represents an efficient and economical alternative to the often lengthy and costly process of total synthesis. rsc.orglouisville.edu This approach begins with the isolation of advanced intermediates or related natural products, which are then chemically modified to yield the target compound. nih.gov For this compound, the logical and most common precursors for a semi-synthetic strategy would be its biosynthetic building blocks, dopamine and secologanin. nih.gov

By isolating these precursors from natural sources, chemists can bypass the need to synthesize them from scratch. The subsequent Pictet-Spengler condensation can be performed under controlled laboratory conditions to generate this compound and its epimer. nih.gov This approach is particularly valuable as it combines efficient extraction of readily available natural materials with targeted chemical conversions, providing a practical route to the desired molecule and its analogues for further study. rsc.org Semi-synthesis is a key strategy for producing natural and non-natural derivatives that may have enhanced biological activity or are scarcely available from their natural sources. rsc.org

Design and Synthesis of this compound Analogues for Research Purposes

The generation of structural analogues is a cornerstone of medicinal chemistry, aimed at understanding how a molecule's structure relates to its biological function. gardp.org By systematically modifying the structure of a parent compound like this compound, researchers can identify which parts of the molecule are essential for its activity. researchgate.netgardp.org The synthesis of analogues typically involves either modifying the natural product itself or using a divergent synthetic route where a common intermediate is converted into a variety of related compounds. dndi.org For this compound, analogues could be designed by using derivatives of dopamine or secologanin in the initial Pictet-Spengler condensation.

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. gardp.org For this compound, a key SAR insight comes from comparing it to its (1αS)-epimer, N-deacetylisoipecoside. These two molecules differ only in the stereochemistry at C-1, yet they have distinct metabolic fates, indicating that this single stereocenter is critical for downstream biological processing. nih.gov

More detailed SAR studies have been conducted on the enzymatic modification of this compound. Specifically, the O-methylation of the two hydroxyl groups on the dopamine-derived portion of the molecule has been investigated. Using O-methyltransferase enzymes from Psychotria ipecacuanha, researchers found that methylation occurs at both the 6-O and 7-O positions. nih.gov However, the reaction is highly regioselective, with 7-O-methylation occurring approximately eight times more efficiently than 6-O-methylation. nih.gov This finding demonstrates that even subtle structural changes dramatically influence biological reactivity.

| Substrate | Product | Relative Efficiency |

| N-deacetylipecoside | 6-O-methyl-N-deacetylipecoside | 1 |

| N-deacetylipecoside | 7-O-methyl-N-deacetylipecoside | ~8 |

This table illustrates the preferential methylation at the 7-O position of N-deacetylipecoside by O-methyltransferases from P. ipecacuanha, based on in vitro enzymatic assays. nih.gov

The biological journey of this compound is heavily influenced by subsequent structural modifications. These enzymatic and spontaneous chemical changes dictate its ultimate metabolic fate and are crucial for the biosynthesis of other important ipecac alkaloids.

Key structural modifications include:

O-Methylation : As noted, the hydroxyl groups of the isoquinoline core are targets for methylation by S-adenosyl-l-methionine (AdoMet)-dependent O-methyltransferases (OMTs). nih.gov This modification is a critical step in the biosynthetic pathway.

N-Acetylation : The (1R)-diastereomer, N-deacetylipecoside, can be N-acetylated. nih.gov This step is a precursor to the formation of other alkaloidal glucosides.

Lactamization : Both N-deacetylipecoside and its epimer can undergo a spontaneous intramolecular reaction to form their corresponding lactams. nih.gov This cyclization is a competing pathway that leads to the formation of different classes of alkaloids, such as ipecoside (B1585364) and alangiside (B1203496). nih.gov

These modifications highlight that this compound is not just a static endpoint but a key biosynthetic intermediate whose structure is dynamically altered to produce a diverse array of natural products.

Biological Activities and Mechanistic Insights Non Human Biological Systems

In vitro Investigation of Deacetylipecoside Bioactivity

In vitro studies provide a controlled environment to dissect the molecular and cellular interactions of this compound. numberanalytics.com These investigations are crucial for understanding its fundamental biochemical properties.

Research into the specific cellular and molecular targets of this compound is ongoing. As a member of the monoterpenoid isoquinoline (B145761) alkaloid family, its biosynthesis involves the condensation of dopamine (B1211576) and secologanin (B1681713). researchgate.netnih.gov This foundational reaction is catalyzed by specific enzymes, highlighting the compound's interaction with key proteins in its formation. The enzymes responsible for its synthesis, such as this compound synthase, represent primary molecular points of interaction. researchgate.netnih.gov

Further research is needed to fully elucidate the broader range of cellular and molecular targets with which this compound may interact, beyond its own biosynthetic pathway. The study of related alkaloids suggests that these compounds can have diverse targets within cells. cancer.gov

This compound's interaction with enzymes is central to its biological role. The enzyme this compound synthase (DIS) specifically catalyzes the formation of the (R)-epimer of this compound from dopamine and secologanin. researchgate.net This synthase is a key enzyme in the biosynthetic pathway of ipecac alkaloids. tandfonline.com

Studies on this compound synthase isolated from Alangium lamarckii have revealed specific kinetic properties. researchgate.net The enzyme exhibits a high degree of specificity for its substrates. researchgate.net It is also known to be inhibited by various Ipecacuanha alkaloids, suggesting a potential feedback regulation mechanism within the biosynthetic pathway. researchgate.net

The table below summarizes the kinetic properties of this compound synthase from Alangium lamarckii.

| Parameter | Value | Substrate |

| K_m | 0.7 mM | Dopamine |

| K_m_ | 0.9 mM | Secologanin |

| pH Optimum | 7.5 | N/A |

| Temperature Optimum | 45°C | N/A |

This table presents the Michaelis-Menten constant (K_m_), optimal pH, and optimal temperature for this compound synthase activity.

The formation of this compound is a critical step, and its subsequent modifications by other enzymes, such as O-methyltransferases, further highlight the intricate enzymatic interplay. tandfonline.com The precise regulation of these enzymatic steps is crucial to prevent the formation of undesired byproducts. tandfonline.com

Roles in Plant Chemical Ecology

Secondary metabolites like this compound are integral to a plant's ability to interact with its environment. These compounds are not involved in primary growth and development but are crucial for defense and signaling. interesjournals.org

Alkaloids, including monoterpenoid isoquinoline alkaloids, are a major class of chemical defenses in plants. interesjournals.org They often act as toxins or deterrents to herbivores. interesjournals.orgnih.gov The production of such compounds can be a constitutive defense, always present in the plant, or induced upon attack by herbivores or pathogens. wikipedia.orgicrisat.org

The biosynthesis of defense compounds like this compound is often regulated by complex signaling pathways within the plant, frequently involving hormones like jasmonic acid and salicylic (B10762653) acid. nih.govresearchgate.net When a plant is damaged, it can trigger the increased production and accumulation of these defensive alkaloids. researchgate.net These chemical defenses can make the plant unpalatable or interfere with the herbivore's digestion and growth. icrisat.org

While direct studies on this compound's specific anti-herbivore or anti-pathogenic effects are not extensively detailed in the provided results, the well-established role of alkaloids in plant defense strongly suggests its involvement in these processes. interesjournals.orgwikipedia.orgresearchgate.net

The chemical compounds produced by plants can act as signals to other organisms. wikipedia.org Monoterpenoid indole (B1671886) alkaloids, a related class of compounds, are known to be involved in such interactions. researchgate.net These signals can attract natural enemies of herbivores, an indirect defense mechanism. nih.gov

The biosynthetic pathways of these signaling molecules are complex and tightly regulated. rsc.org The production of this compound is part of the larger network of monoterpenoid isoquinoline alkaloid biosynthesis, which originates from the condensation of a tryptamine-derived indole with the monoterpene secologanin. researchgate.net This shared origin with other signaling molecules suggests a potential role for this compound or its precursors in chemical communication.

Further investigation is required to determine the specific role of this compound in intra- and inter-species chemical signaling.

Biotechnological Applications and Metabolic Engineering of the Deacetylipecoside Pathway

Strategies for Enhanced Production of Deacetylipecoside and its Derivatives

The manipulation of the this compound biosynthetic pathway within its native plant producers, or closely related species, represents a direct approach to increasing yields. Plant tissue culture and hairy root cultures are key technologies in this endeavor. nih.govmdpi.comwikipedia.org

Plant Tissue and Cell Suspension Cultures: Plant cell suspension cultures can be engineered to enhance the production of specific metabolites. nih.gov This can be achieved by transforming the cells with genes from the host plant or other organisms to boost the biosynthesis of desired compounds. nih.gov Strategies such as the application of growth regulators and exposure to stress conditions, including signaling molecules like methyl jasmonate, have been used to improve the efficiency of biosynthetic pathways in plant cell suspensions. nih.gov However, engineering plant cell cultures for producing high-value natural products can be limited by the lack of detailed protocols. nih.gov

Hairy Root Cultures: Hairy root cultures, induced by the infection of plant tissues with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), offer a stable and efficient platform for producing secondary metabolites. nih.govmdpi.comwikipedia.orgfrontiersin.org These cultures are characterized by their rapid growth in hormone-free media and their genetic stability, producing a phytochemical profile similar to the parent plant's roots. nih.gov Hairy root systems are amenable to pathway engineering and can be scaled up in bioreactors, making them attractive for commercial production. mdpi.com They have been successfully used for homologous reconstitution of monoterpenoid indole (B1671886) alkaloid (MIA) pathways to increase yield. mdpi.com

| Research Focus | Key Findings |

| Induction of Biosynthetic Efficiency | Application of growth regulators and stress signaling molecules like methyl jasmonate can enhance productivity in plant cell suspensions. nih.gov |

| Genetic Stability | Hairy root cultures exhibit high genetic and biosynthetic stability, making them reliable production platforms. mdpi.com |

| Scalability | Hairy root cultures can be scaled up in bioreactors for commercial production of valuable phytochemicals. mdpi.com |

Reconstructing the this compound biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli offers several advantages, including rapid growth, well-established genetic tools, and fermentation scalability. nih.govmdpi.commdpi.comnih.gov

Saccharomyces cerevisiae (Yeast): Yeast is a favored host for the heterologous production of complex plant secondary metabolites. mit.edunih.gov Its eukaryotic nature provides a suitable environment for expressing plant-derived enzymes, including cytochrome P450s, which are often involved in alkaloid biosynthesis. nih.gov Successful heterologous biosynthesis of various natural products, including fungal toxins and their precursors, has been demonstrated in yeast. frontiersin.org For instance, the reconstruction of the trichodermol (B1681381) biosynthetic pathway was achieved in S. cerevisiae. frontiersin.org

Escherichia coli: E. coli is a well-understood and easily manipulated prokaryotic host for heterologous biosynthesis. nih.govfrontiersin.org It has been successfully engineered to produce a variety of natural products, including alkaloids, polyketides, and non-ribosomal peptides. mdpi.comnih.gov However, challenges remain, such as the potential for insoluble expression of complex enzymes and the absence of specific precursor molecules found in plants. mdpi.com Despite these hurdles, E. coli has been used to express active enzymes from alkaloid biosynthetic pathways, such as strictosidine (B192452) glucosidase from Rauvolfia serpentina. researchgate.net The production of prenylated resveratrol, a type of stilbenoid, has also been achieved in E. coli through metabolic engineering. rsc.org

| Host Organism | Advantages | Challenges | Research Example |

| S. cerevisiae | Eukaryotic host, suitable for expressing complex plant enzymes. | Potential for lower yields compared to native hosts. | Heterologous biosynthesis of trichodermol. frontiersin.org |

| E. coli | Rapid growth, well-established genetic tools. | Insoluble enzyme expression, lack of plant-specific precursors. mdpi.com | Expression of active strictosidine glucosidase. researchgate.net |

Chemoenzymatic Synthesis Utilizing this compound Pathway Enzymes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create complex molecules. nih.govmit.edursc.org Enzymes from the this compound pathway, such as this compound synthase, can be utilized in vitro to perform specific bond-forming reactions with high stereoselectivity, which is often difficult to achieve through purely chemical methods. researchgate.netwhiterose.ac.uk

This approach allows for the synthesis of not only the natural products but also novel analogs by providing the enzymes with non-native substrates. whiterose.ac.uknih.gov For example, Pictet-Spenglerases, the enzyme class to which this compound synthase belongs, are increasingly used as biocatalysts to produce a variety of alkaloids and their derivatives for drug discovery. researchgate.net The use of enzymes can reduce the number of steps in a synthetic route and lead to more sustainable manufacturing processes. mit.edursc.org

Enzyme Engineering for Altered Substrate Scope or Stereoselectivity

Protein engineering techniques can be applied to modify the enzymes of the this compound pathway to alter their substrate specificity or stereoselectivity. nih.govmit.edubbk.ac.uk This opens up the possibility of creating novel alkaloid structures with potentially new or enhanced biological activities. nih.govwhiterose.ac.uk

Site-directed mutagenesis and directed evolution are powerful tools for enzyme engineering. whiterose.ac.ukengconf.us For example, studies on strictosidine synthase, a related enzyme, have shown that modifying specific amino acid residues in the active site can expand its substrate scope. whiterose.ac.uk Similarly, engineering norcoclaurine synthase, another Pictet-Spenglerase, has led to the production of novel tetrahydroisoquinolines. bbk.ac.uk These strategies could be applied to this compound synthase to generate a library of ipecac alkaloid analogs.

Future Directions in Sustainable Production of this compound and its Alkaloid Derivatives

The future of producing this compound and its valuable derivatives sustainably lies in the integration of various biotechnological approaches. mdpi.comwikipedia.orgmit.edusseinitiative.orgsustainablederivatives.orgnih.govbonsucro.com

Synthetic Biology and Systems Metabolic Engineering: Advanced synthetic biology tools and systems-level metabolic engineering will enable the design and construction of highly efficient microbial cell factories. This involves optimizing precursor supply, balancing pathway enzyme expression, and minimizing the formation of byproduct.

Consolidated Bioprocessing: The development of engineered microbes that can utilize inexpensive and renewable feedstocks, such as lignocellulosic biomass, for the production of this compound and its derivatives will be a significant step towards economic viability and sustainability. nih.gov

Cell-Free Biosynthesis: Cell-free systems, which utilize purified enzymes or cell extracts, offer a way to bypass the complexities of cellular metabolism and toxicity issues associated with in vivo production. This approach allows for high product titers and simplified purification processes.

Advanced Bioreactor Design: The optimization of bioreactor design and cultivation strategies for both plant hairy root cultures and microbial fermentation is crucial for scaling up production to an industrial level. mdpi.comwikipedia.org

By combining these cutting-edge strategies, the sustainable and cost-effective production of this compound and a diverse range of related alkaloids for pharmaceutical and other applications will become increasingly feasible.

Advanced Analytical Methodologies in Deacetylipecoside Research

Chromatographic Techniques for Isolation and Analysis

Chromatography stands as a cornerstone for both the analytical-scale separation and the preparative-scale isolation of deacetylipecoside and its related compounds from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of this compound. Researchers frequently employ reverse-phase HPLC to analyze the enzymatic reactions in the ipecac alkaloid biosynthetic pathway. nih.gov For instance, in studies investigating the activity of O-methyltransferases (OMTs) involved in this pathway, HPLC analysis is used to detect the products formed when this compound or its derivatives are used as substrates. nih.gov

However, the separation of closely related isomers, such as 6-O-methyl-N-deacetylisoipecoside and 7-O-methyl-N-deacetylisoipecoside, can be challenging under standard reverse-phase HPLC conditions. nih.gov In such cases, derivatization of the products prior to analysis is a common strategy to improve separation. nih.gov The decrease in the substrate concentration over time, as monitored by HPLC, is also a key metric for determining enzyme kinetics, such as the optimal pH and temperature for enzymatic activity. nih.gov

Table 1: HPLC Conditions for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | Reverse-phase C18 | nih.govwaters.com |

| Mobile Phase | Gradient of acetonitrile (B52724) in an acidic aqueous solution (e.g., formic acid) | nih.gov |

| Detection | UV spectrophotometry (e.g., at 230 nm or 254 nm) | nih.gov |

| Application | Separation of enzymatic reaction products, quantification of substrate decrease | nih.govnih.gov |

Preparative Chromatography for Compound Isolation

For the isolation of this compound in larger quantities for structural elucidation and further studies, preparative chromatography is the method of choice. selectscience.net This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes. emerypharma.com Following a reaction, such as the synthesis of this compound from secologanin (B1681713) and dopamine (B1211576), the reaction mixture can be directly subjected to preparative HPLC for purification. nih.gov The fractions collected are then analyzed for purity before being used in subsequent experiments. nih.gov The use of preparative HPLC has been crucial in obtaining pure samples of this compound and its derivatives, which are essential for their characterization and for use as standards in analytical methods. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are vital for the detailed structural analysis of this compound and for identifying intermediates and products within its biosynthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise chemical structure of molecules like this compound. core.ac.ukweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule. core.ac.uk Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon correlations within the molecule, which is essential for unambiguous structure assignment. core.ac.uk While specific detailed NMR data for this compound is found within specialized research literature, the general application of these NMR techniques is standard for the structural elucidation of natural products. researchgate.net

Mass Spectrometry (MS) and LC-MS/MS for Pathway Intermediates and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ionized molecules, providing information about their molecular weight and elemental composition. khanacademy.org When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying compounds. nih.gov

In the context of this compound research, LC-MS/MS (tandem mass spectrometry) is particularly valuable for identifying intermediates in the ipecac alkaloid biosynthetic pathway. researchgate.net This technique allows for the fragmentation of a selected ion and analysis of the resulting fragment ions, which provides structural information and aids in the identification of compounds, even at very low concentrations. researchgate.net For example, LC-MS/MS has been used to identify the products of enzymatic reactions involving this compound, such as 6-O-methyl-N-deacetylipecoside and 7-O-methyl-N-deacetylipecoside. nih.gov The fragmentation patterns observed in the MS/MS spectra are unique to specific molecules and can be used to confirm their identity. protocols.io

Table 2: Mass Spectrometry Applications in this compound Research

| Technique | Application | Findings | Reference |

|---|---|---|---|

| LC-MS/MS | Identification of enzymatic reaction products | Confirmed the formation of 6-O-methyl-N-deacetylipecoside and 7-O-methyl-N-deacetylipecoside. | nih.gov |

| LC-MS/MS | Analysis of deglucosylated products | Revealed spontaneous transitions of highly reactive aglycons. | nih.gov |

| LC-MS | Metabolite Profiling | Detected this compound and its epimer in C. ipecacuanha. | biorxiv.org |

Omics Technologies for Comprehensive Pathway Analysis

"Omics" technologies, which involve the large-scale study of biological molecules, are revolutionizing our understanding of complex biological systems, including plant secondary metabolite biosynthesis. nih.gov In the context of this compound research, transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites) are particularly relevant.

By analyzing the transcriptome of Psychotria ipecacuanha, researchers can identify genes that are co-expressed with known genes in the ipecac alkaloid pathway. nih.gov This approach has led to the discovery of new enzymes, such as O-methyltransferases, involved in the biosynthesis of emetine (B1671215) and other alkaloids derived from this compound. nih.gov

Metabolomics, often utilizing LC-MS, allows for the simultaneous analysis of a wide range of metabolites in a biological sample. frontiersin.org This provides a snapshot of the metabolic state of the plant and can reveal the presence of previously unknown intermediates in the biosynthetic pathway. frontiersin.org The integration of transcriptomic and metabolomic data provides a powerful, systems-level view of how the biosynthesis of this compound and its downstream products is regulated and interconnected with other metabolic pathways in the plant. plos.org Web-based platforms like MetaboAnalyst can be utilized for the statistical analysis and visualization of such complex omics data. metaboanalyst.ca

Transcriptomics and Proteomics in Enzyme Discovery

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are powerful tools for gene and enzyme discovery. standardbio.comsyncell.com In the context of this compound research, these approaches have been instrumental in identifying the specific enzymes that catalyze key steps in its biosynthetic pathway. nih.govnih.gov By analyzing the transcriptomes of ipecac-producing plants, researchers can identify gene candidates that are highly expressed in tissues where alkaloid accumulation occurs, such as the rhizome and young leaves of C. ipecacuanha. mpg.debiorxiv.org

The discovery of several key enzymes in the ipecac alkaloid pathway was achieved through techniques like deep transcriptome sequencing and expressed sequence tag (EST) analysis. nih.govpeerj.com For instance, three crucial O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3), which are responsible for the methylation reactions in the biosynthesis of emetine and cephaeline (B23452) from this compound-derived intermediates, were identified from P. ipecacuanha using this strategy. nih.govfrontiersin.org Proteomics complements these findings by confirming that the identified genes are indeed translated into functional proteins. standardbio.comwikipedia.org It allows for the quantification of enzyme levels, providing a more direct link between gene expression and metabolic function. wikipedia.orgbiorxiv.org

Co-expression analysis is another powerful transcriptomic strategy, where the expression patterns of unknown genes are correlated with those of known biosynthetic genes. biorxiv.org This method was successfully used to identify new candidate genes, such as reductases and esterases, by using a known O-methyltransferase gene as bait in C. ipecacuanha. biorxiv.org Similarly, a β-D-glucosidase named IpeGlu1, which acts on this compound's epimer, N-deacetylisoipecoside, was isolated from P. ipecacuanha through cDNA cloning. nih.gov Although this compound synthase was purified and characterized from Alangium lamarckii, modern omics techniques are paving the way for the complete molecular identification of all pathway enzymes. researchgate.netgenome.jp The integration of transcriptomics and proteomics provides a robust platform for enzyme discovery, moving from a genetic blueprint to functional validation. nih.govbiorxiv.org

Table 1: Key Enzymes in the this compound Biosynthetic Pathway Identified via Transcriptomic and Proteomic Approaches

| Enzyme Name | Abbreviation | Function in Pathway | Plant Source |

|---|---|---|---|

| This compound Synthase | DIS | Catalyzes the Pictet-Spengler condensation of dopamine and secologanin to form (1βR)-deacetylipecoside. researchgate.netgenome.jp | Alangium lamarckii |

| Deacetylisoipecoside (B1197507) Synthase | --- | Catalyzes the Pictet-Spengler condensation of dopamine and secologanin to form the (1αS)-epimer, N-deacetylisoipecoside. nih.govrsc.org | Alangium lamarckii |

| Ipecac Alkaloid β-D-glucosidase | IpeGlu1 | Hydrolyzes the glucose moiety from N-deacetylisoipecoside, a key step towards emetine biosynthesis. It shows lower activity towards this compound. nih.govnih.gov | Psychotria ipecacuanha |

Metabolomics for Pathway Profiling

Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites within a biological system. biocrates.com In this compound research, it serves as a critical tool for pathway profiling, identifying known and novel intermediates, and understanding metabolic flux. mpg.denih.gov Untargeted metabolomics, typically employing techniques like liquid chromatography-mass spectrometry (LC-MS), allows researchers to compare the metabolite profiles of different plant tissues or species, revealing where key biosynthetic intermediates accumulate. biocrates.comresearchgate.netthermofisher.com

Metabolite profiling of C. ipecacuanha and A. salviifolium has been essential in mapping the ipecac alkaloid pathway. mpg.debiorxiv.org These analyses confirmed the presence of key precursors like dopamine and secologanin, the condensation products this compound and its epimer deacetylisoipecoside, and various downstream alkaloids. biorxiv.orgnih.gov By comparing metabolite accumulation in different organs, such as leaves, rhizomes, and roots, researchers can infer the sites of synthesis and transport for different compounds in the pathway. mpg.debiorxiv.org For example, studies have shown that in A. salviifolium, pathway intermediates accumulate to high levels in leaf buds, while the final products are found in the roots and bark. biorxiv.org

The integration of metabolomics with transcriptomics creates a powerful gene-to-metabolite network, which is crucial for functional gene identification. peerj.com By correlating the abundance of specific metabolites with the expression levels of candidate genes across different samples, researchers can build strong evidence for an enzyme's function. peerj.commdpi.com This integrated "multi-omics" approach has been pivotal in elucidating the complex and convergently evolved pathways leading to ipecac alkaloids in distantly related plant species. mpg.denih.gov Pathway analysis tools are then used to map the identified metabolites onto known biochemical pathways, such as isoquinoline (B145761) alkaloid biosynthesis, providing a holistic view of the metabolic state and highlighting the central role of this compound. mdpi.comnih.gov

Table 2: Key Metabolites in the this compound Pathway Profiled by Metabolomics

| Metabolite | Role in Pathway | Method of Detection |

|---|---|---|

| Dopamine | Primary amine precursor. nih.govnih.gov | LC-MS |

| Secologanin | Monoterpenoid precursor that condenses with dopamine. nih.govnih.gov | LC-MS |

| This compound | (1βR)-epimer formed from dopamine and secologanin; precursor to ipecoside (B1585364). nih.govnih.gov | LC-MS |

| N-deacetylisoipecoside | (1αS)-epimer formed from dopamine and secologanin; precursor to emetine and cephaeline. nih.govnih.gov | LC-MS |

| Ipecoside | N-acetylated derivative of this compound found in C. ipecacuanha. biorxiv.orgebi.ac.uk | LC-MS |

| Protoemetine (B1220032) | A downstream intermediate formed from N-deacetylisoipecoside aglycon. biorxiv.orgnih.gov | LC-MS |

| Cephaeline | Major ipecac alkaloid derived from protoemetine. biorxiv.orgnih.gov | LC-MS |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-deacetylisoipecoside |

| Dopamine |

| Secologanin |

| Ipecoside |

| Protoemetine |

| Cephaeline |

Q & A

Q. What is the biosynthetic role of Deacetylipecoside in ipecac alkaloid pathways, and what experimental approaches validate its function?

this compound is a pivotal intermediate in the biosynthesis of cephaeline and emetine, formed via the condensation of dopamine and secologanin catalyzed by this compound synthase . Key validation methods include:

- Enzyme purification : Ammonium sulfate precipitation, ultrafiltration, and column chromatography (e.g., using Alangium lamarckii leaves) to isolate the synthase .

- Kinetic assays : Measuring substrate affinity (Km: 0.69 mM for dopamine, 0.92 mM for secologanin) and catalytic efficiency (Vmax: 7.09–8.33 pmol/mg protein) using spectrophotometric or radiolabeled tracer methods .

- Substrate specificity tests : Comparing activity with analogs like tyramine or tryptamine to confirm dopamine exclusivity .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

- Chromatography : High-performance liquid chromatography (HPLC) with UV/Vis detection for separation and quantification .

- Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation, focusing on stereochemical assignments (e.g., distinguishing (R)- and (S)-epimers) .

- Mass spectrometry (MS) : LC-MS/MS for high-sensitivity detection in complex matrices .

Advanced Research Questions

Q. How do researchers resolve contradictions in the stereochemical outcomes of this compound formation across plant species?

While Alangium lamarckii produces the (R)-epimer of this compound, C. ipecacuanha generates both (1R)- and (1S)-epimers . Methodological strategies include:

- Comparative enzyme characterization : Isolating synthases from divergent species to assess stereochemical determinants (e.g., active-site mutagenesis or crystallography) .

- Metabolic tracing : Using isotopically labeled secologanin or dopamine to track chiral center formation in vivo .

- Computational modeling : Docking studies to predict substrate-enzyme interactions influencing stereoselectivity .

Q. What methodological challenges arise in characterizing this compound synthase’s substrate specificity, and how can they be addressed?

Challenges include distinguishing between promiscuous vs. strict substrate binding and avoiding assay interference from inhibitors (e.g., alangimarckine, IC50 ≈ 10 µM) . Solutions involve:

- Competitive inhibition assays : Co-incubating substrates with inhibitors to quantify binding competition .

- Site-directed mutagenesis : Targeting residues implicated in dopamine recognition to probe specificity .

- Cross-species enzyme comparison : Testing synthases from phylogenetically diverse plants to identify conserved substrate-binding motifs .

Methodological Recommendations

- Experimental design : Prioritize enzyme purification protocols with >90% homogeneity to minimize confounding activity from co-purified proteins .

- Data interpretation : Use statistical tools (e.g., nonlinear regression for Km/Vmax calculations) and validate findings with orthogonal methods (e.g., NMR for product identity) .

- Addressing contradictions : Reconcile conflicting biosynthetic models (e.g., divergent stereochemistry) by integrating genomic data with in vitro enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.